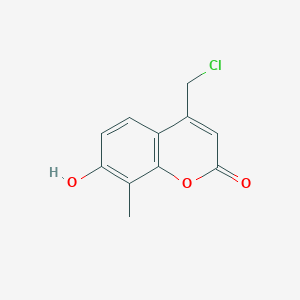

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Overview

Description

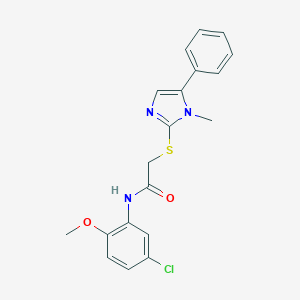

The compound “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one” likely belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-(chloromethyl)benzyl alcohol” can be synthesized from 4-(chloromethyl)benzoyl chloride .

Molecular Structure Analysis

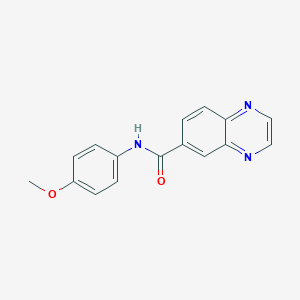

The molecular structure of this compound would likely include a benzene ring (from the chromen-2-one structure), a chloromethyl group (-CH2Cl), a hydroxy group (-OH), and a methyl group (-CH3). The exact structure would depend on the positions of these groups on the benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl, hydroxy, and methyl groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds with similar structures include a solid state at room temperature, low solubility in water, and higher solubility in organic solvents .

Scientific Research Applications

1. Optoelectronic Parameters Study

- Application Summary : This compound was synthesized to test the concentration and solvent effect on its optical properties .

- Methods of Application : The spectral characterization of this compound was accomplished by FTIR and 1H-NMR techniques. The UV absorption spectra of the compound in various solvents (THF, DMSO, DMF) were recorded with a UV–VIS spectrophotometer .

- Results : The optical parameters such as maximum peak position, absorption band edge, and direct allowed bandgap were reported for these solvents and also various concentrations. The lowest direct allowed bandgap was obtained with THF. The absorbance spectra of the compound were dominant at the near ultraviolet region .

2. Microsphere Production

- Application Summary : Microspheres, also called latex beads or latex particles, are spherical particles in the colloidal size range that are formed from an amorphous polymer such as polystyrene. The chloromethyl latex has a high density of chloromethyl groups attached to the styrene monomeric unit .

- Methods of Application : These reactive surface functional groups react directly with amino groups in antibodies, antigens, or other ligands under mild aqueous conditions to yield a stable covalent product by a one-step process .

- Results : The particles are stabilized by negatively-charged sulfate groups. This type of particle can be used at both high and low pH conditions .

3. Chloromethylation of Aromatic Compounds

- Application Summary : This compound can be used as a reagent in the chloromethylation of aromatic compounds .

- Methods of Application : The chloromethylation of aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

4. Production of Hypercrosslinked Porous Polymer Materials

- Application Summary : Chloromethyl compounds, including “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one”, can be used as crosslinkers in the production of hypercrosslinked porous polymer materials .

- Methods of Application : The crosslinkers react with the polymer matrix to form a highly interconnected network structure .

- Results : The resulting materials have high porosity and can be used in a variety of applications, including gas storage, catalysis, and drug delivery .

5. Chloromethylation of Aromatic Compounds

- Application Summary : This compound can be used as a reagent in the chloromethylation of aromatic compounds .

- Methods of Application : The chloromethylation of aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

6. Production of Calixarenes

- Application Summary : Chloromethyl compounds, including “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one”, can be used in the production of calixarenes .

- Methods of Application : Calixarenes are generally produced by condensation of two components: an electron-rich aromatic compound, classically a 4-substituted phenol, and an aldehyde, classically formaldehyde .

- Results : The resulting calixarenes are macrocyclic or cyclic oligomers with hydrophobic cavities that can hold smaller molecules or ions .

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZWJIRFMWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)

![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)

![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)

![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)

![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)